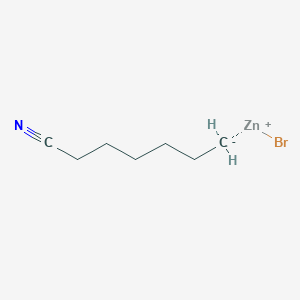

6-Cyanohexylzinc bromide

描述

Historical Context and Evolution of Organozinc Chemistry

The journey of organozinc chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc (B1219324), the first compound to feature a metal-carbon sigma bond. wikipedia.orgchemeurope.comuu.nl This groundbreaking discovery not only laid the foundation for organometallic chemistry but also led to the development of the concept of valency. digitellinc.comacs.org For the remainder of the 19th century, organozinc compounds were widely used as alkylating agents. uu.nl However, the discovery of the more reactive Grignard reagents around 1900 temporarily relegated organozinc compounds to the background. oup.comacs.org

The resurgence of organozinc reagents came with the realization that their lower reactivity could be a significant advantage, allowing for the presence of various functional groups within the organometallic species. oup.comresearchgate.net This tolerance was a stark contrast to the highly reactive Grignard and organolithium reagents, which are incompatible with many common functional groups. wikipedia.orgsigmaaldrich.com The development of methods to prepare highly activated zinc, such as Rieke® Zinc, further expanded the scope of organozinc chemistry by enabling the direct reaction of zinc with organic halides containing sensitive functionalities like nitriles, esters, and amides. sigmaaldrich.com More recent advancements, such as the use of zinc dust in the presence of lithium chloride, have provided simple and high-yielding protocols for the synthesis of a wide array of functionalized organozinc reagents. organic-chemistry.org

Today, organozinc reagents are indispensable tools in organic synthesis, participating in a variety of powerful carbon-carbon bond-forming reactions, including Negishi cross-coupling, Fukuyama coupling, and Simmons-Smith cyclopropanation. wikipedia.orgsigmaaldrich.com

Positioning of 6-Cyanohexylzinc Bromide within the Landscape of Functionalized Organozinc Species

Organozinc compounds can be broadly categorized into diorganozincs (R₂Zn), organozinc halides (RZnX), and ionic organozincates. wikipedia.orgchemeurope.com this compound falls into the category of organozinc halides, which are heteroleptic compounds featuring an organic group and a halogen atom attached to the zinc center. wikipedia.org

The defining characteristic of this compound is the incorporation of a nitrile (cyano) functional group at the terminus of the hexyl chain. This places it firmly within the class of "functionalized" organozinc reagents. The ability to prepare such reagents directly from the corresponding functionalized alkyl bromides has been a significant advancement. organic-chemistry.orgbeilstein-journals.org The presence of the cyano group makes this compound a bifunctional reagent, possessing both a nucleophilic carbon-zinc bond and a versatile cyano group that can undergo a plethora of chemical transformations.

The reactivity of organozinc halides like this compound is generally moderate, which contributes to their excellent functional group tolerance. researchgate.net While they are less nucleophilic than their Grignard counterparts, their utility is greatly expanded through transmetalation to more reactive species, such as organocopper or organopalladium complexes, which then participate in a wide range of coupling reactions. researchgate.net For instance, functionalized alkylzinc reagents are effective partners in nickel-catalyzed Negishi cross-coupling reactions. core.ac.uk

Significance of the Cyano Group as a Latent Functional Handle

The cyano group (–C≡N) is an incredibly valuable functional group in organic synthesis due to its unique electronic properties and its ability to be transformed into a wide array of other functionalities. nih.gov It is a strong electron-withdrawing group and can be readily introduced into organic molecules. tcichemicals.comwikipedia.org

The synthetic versatility of the cyano group makes it an excellent "latent functional handle." This means that it can be carried through a synthetic sequence and then, at a later stage, be converted into a different functional group as needed. This strategy avoids potential incompatibilities that might arise if the final functional group were present from the beginning.

The cyano group can be transformed into several key functional groups:

Carboxylic Acids and Amides: Hydrolysis of the nitrile group provides a straightforward route to carboxylic acids or amides. tcichemicals.com

Amines and Aldehydes: Reduction of the nitrile can yield primary amines or aldehydes, depending on the reducing agent and reaction conditions. tcichemicals.com

Ketones: Reaction with organometallic reagents, such as Grignard or organolithium reagents, converts the nitrile into a ketone. tcichemicals.com

Heterocycles: The cyano group can participate in cycloaddition reactions to form various heterocyclic systems, such as tetrazoles. tcichemicals.com

Furthermore, the nitrile group can act as a directing group in C-H bond functionalization reactions and as a radical acceptor in cascade strategies, further expanding its synthetic utility. nih.gov The presence of this versatile functional group within the structure of this compound allows for the introduction of a six-carbon chain that can be further elaborated at a later synthetic stage, highlighting its significance as a building block in complex molecule synthesis.

Structure

3D Structure of Parent

属性

CAS 编号 |

312624-28-5 |

|---|---|

分子式 |

C7H12BrNZn |

分子量 |

255.5 g/mol |

IUPAC 名称 |

bromozinc(1+);heptanenitrile |

InChI |

InChI=1S/C7H12N.BrH.Zn/c1-2-3-4-5-6-7-8;;/h1-6H2;1H;/q-1;;+2/p-1 |

InChI 键 |

MXIPCKRJAIFENH-UHFFFAOYSA-M |

SMILES |

[CH2-]CCCCCC#N.[Zn+]Br |

规范 SMILES |

[CH2-]CCCCCC#N.[Zn+]Br |

产品来源 |

United States |

Synthetic Methodologies for the Preparation of 6 Cyanohexylzinc Bromide

Direct Oxidative Insertion of Zinc into Organic Halides

The most direct route to organozinc halides is the oxidative addition of zinc metal into a carbon-halogen bond. wikipedia.org This process involves the formal insertion of zerovalent zinc into the C-Br bond of a precursor molecule, yielding the desired organozinc bromide.

The synthesis of 6-cyanohexylzinc bromide can be achieved by reacting 6-bromohexanenitrile (B1266044) with metallic zinc. The nitrile functional group is generally compatible with this method, which is a key advantage of organozinc chemistry over more reactive organometallic reagents like Grignard or organolithium reagents. wikipedia.org The reaction is typically performed in an aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the degradation of the air- and moisture-sensitive product.

The general reaction scheme is as follows:

NC-(CH₂)₅-Br + Zn → NC-(CH₂)₅-ZnBr

The efficiency and rate of this insertion are highly dependent on the reactivity of the zinc metal used. Commercially available zinc powder often has a passivating layer of zinc oxide on its surface, which can impede the reaction. nih.gov Therefore, activation of the zinc is almost always necessary to achieve reasonable reaction times and yields.

To overcome the low reactivity of commercial zinc dust, various activation methods are employed. One of the most effective methods is the use of "Rieke zinc," a highly reactive form of zinc metal. wikipedia.org Rieke zinc is prepared by the chemical reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide or potassium metal in a suitable solvent. wikipedia.orgnih.gov This process generates a fine, black powder of zerovalent zinc with a high surface area and free of passivating oxide layers, rendering it significantly more reactive than commercial zinc dust. nih.gov

The use of Rieke zinc can dramatically accelerate the formation of this compound from 6-bromohexanenitrile, often allowing the reaction to proceed to completion under milder conditions (e.g., room temperature) and in shorter timeframes compared to unactivated zinc. riekemetals.comriekemetals.com Primary alkyl bromides, such as 6-bromohexanenitrile, typically react with Rieke zinc in THF within a few hours at room temperature. riekemetals.com

Table 1: Comparison of Zinc Sources for Organozinc Formation

| Zinc Type | Typical Preparation | Relative Reactivity | Common Reaction Conditions |

|---|---|---|---|

| Commercial Zinc Dust | Industrial smelting/grinding | Low | Requires activation (e.g., I₂, TMSCl); often requires heating |

Recent studies have revealed that the enhanced reactivity observed with Rieke zinc preparations can be significantly influenced by the soluble salt byproducts generated during its formation. nih.gov For instance, Rieke zinc produced via lithium reduction of ZnCl₂ also produces lithium chloride (LiCl), which remains in the supernatant and plays a crucial role in the subsequent organozinc formation, as discussed below. nih.govnih.gov

The addition of certain salts, most notably lithium chloride (LiCl), has been established as a critical factor in facilitating the direct insertion of zinc into organic halides. nih.govresearchgate.net Initially, it was thought that LiCl might "clean" the zinc surface, but recent mechanistic studies have provided a more nuanced understanding. acs.org

Research has shown that the direct insertion of zinc into an organic halide is a two-step process:

Oxidative Addition: The organic halide reacts with the zinc surface to form a surface-bound organozinc species (R-Zn-X). nih.govacs.org

Solubilization: This surface-bound intermediate must then be solubilized into the reaction solvent to regenerate a reactive site on the zinc surface and make the organozinc reagent available for subsequent reactions. nih.govacs.org

Table 2: Mechanistic Role of Lithium Chloride in Zinc Insertion

| Step | Without LiCl | With LiCl |

|---|---|---|

| 1. Oxidative Addition | Forms surface-bound R-Zn-X | Forms surface-bound R-Zn-X |

| 2. Solubilization | Slow; Rate-determining step | Fast; LiCl facilitates removal of R-Zn-X from the surface |

Transmetalation Strategies for this compound Synthesis

A common transmetalation strategy involves the preparation of an intermediate organolithium or organomagnesium (Grignard) reagent, which is then reacted with a zinc halide, such as ZnBr₂ or ZnCl₂.

Formation of Grignard/Organolithium Reagent: NC-(CH₂)₅-Br + Mg → NC-(CH₂)₅-MgBr (or) NC-(CH₂)₅-Br + 2 Li → NC-(CH₂)₅-Li + LiBr

Transmetalation with Zinc Halide: NC-(CH₂)₅-MgBr + ZnBr₂ → NC-(CH₂)₅-ZnBr + MgBr₂ (or) NC-(CH₂)₅-Li + ZnBr₂ → NC-(CH₂)₅-ZnBr + LiBr

This approach, however, presents a significant challenge for a substrate like 6-bromohexanenitrile. Organolithium and, to a lesser extent, Grignard reagents are highly reactive nucleophiles that can readily attack the electrophilic carbon of the nitrile group. This side reaction would consume the starting material and lead to undesired byproducts, making this method generally unsuitable for preparing nitrile-containing organozinc reagents. The superior functional group tolerance of the direct zinc insertion method makes it the preferred route in this case.

Metal-halogen exchange is a powerful reaction for the synthesis of organometallic compounds, particularly organolithiums. wikipedia.org The reaction involves the exchange of a halogen on an organic substrate with a metal from an organometallic reagent. A typical example is the reaction of an aryl bromide with an alkyllithium, such as n-butyllithium. princeton.edu

R-Br + R'-Li ⇌ R-Li + R'-Br

The equilibrium lies in the direction that places the lithium on the organic group that can better stabilize the negative charge. princeton.edu For the synthesis of this compound, a direct zinc-halogen exchange is not a standard method. However, a magnesium-halogen exchange can be employed to first generate the Grignard reagent, which is then transmetalated. nih.gov Reagents like isopropylmagnesium chloride (i-PrMgCl) are effective for bromine-magnesium exchange. wikipedia.org

NC-(CH₂)₅-Br + i-PrMgCl → NC-(CH₂)₅-MgCl + i-PrBr

Following the exchange, the resulting Grignard reagent could, in principle, be treated with a zinc salt. However, this approach still suffers from the same reactivity and compatibility issues with the nitrile group as described in section 2.2.1. Therefore, for nitrile-bearing substrates, direct oxidative insertion of activated zinc remains the most practical and efficient synthetic methodology.

Continuous Flow Synthesis and Scalable Preparation of this compound

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organozinc halides, offering significant advantages over traditional batch methods, including enhanced safety, reproducibility, and ease of scalability. nih.govfraunhofer.de The on-demand nature of continuous flow synthesis is particularly beneficial for unstable and sensitive reagents like organozinc compounds, minimizing their handling and storage challenges. nih.gov

A general and scalable approach for the continuous synthesis of organozinc halides involves passing a solution of the corresponding organic halide through a packed-bed reactor containing activated zinc metal. nih.govresearchgate.net For the preparation of this compound, a solution of 7-bromoheptanenitrile (B124884) in a suitable solvent, such as tetrahydrofuran (THF), would be continuously pumped through a heated column packed with zinc turnings or granules. nih.govfraunhofer.de The temperature of the column is a critical parameter that is carefully controlled to ensure efficient reaction while preventing degradation of the product. nih.gov

The activation of the zinc metal is crucial for achieving high yields and reproducible results. fraunhofer.de Both mechanical and chemical activation methods can be employed. fraunhofer.de Continuous flow systems can be designed to accommodate a large excess of zinc, ensuring complete conversion of the starting alkyl bromide. fraunhofer.de Furthermore, these systems can be integrated with subsequent reaction steps, such as Negishi cross-coupling reactions, allowing for a seamless and highly efficient multi-step synthesis. researchgate.net

The scalability of this continuous flow process has been demonstrated, with pilot-scale setups achieving throughputs of up to 18 L/h for the synthesis of various organozinc reagents. fraunhofer.de Such scalability is essential for industrial applications where large quantities of the reagent are required. The ability to produce highly concentrated solutions of organozinc reagents in a continuous manner further enhances the efficiency and cost-effectiveness of this methodology. fraunhofer.de

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Potential for exotherm accumulation | Excellent heat and mass transfer, improved safety nih.gov |

| Scalability | Challenging to scale up | Readily scalable by extending operation time or using larger reactors fraunhofer.defraunhofer.de |

| Reproducibility | Can be variable between batches | High reproducibility due to precise control of reaction parameters nih.gov |

| Reagent Handling | Requires handling and storage of sensitive reagents | On-demand generation and immediate consumption nih.gov |

Considerations for Reaction Media and Solvent Effects in Reagent Formation

The choice of reaction medium and the understanding of solvent effects are paramount in the synthesis of organozinc reagents, significantly influencing reaction rates, yields, and the stability of the final product. The formation of organozinc reagents from zinc metal and organic halides is understood to proceed through a two-step mechanism: oxidative addition to the zinc surface to form a surface-bound intermediate, followed by solubilization of this intermediate into the reaction medium. nih.gov

The Role of Tetrahydrofuran (THF) and Lithium Chloride (LiCl):

Tetrahydrofuran (THF) is a commonly used solvent for the preparation of organozinc reagents. organic-chemistry.org However, the direct insertion of zinc into alkyl bromides in THF can be sluggish. The addition of lithium chloride (LiCl) has been found to be essential for the efficient formation of alkylzinc bromides in THF. nih.gov The beneficial effect of LiCl is attributed to its ability to accelerate the solubilization of the organozinc intermediate from the surface of the zinc metal. nih.govresearchgate.net This is achieved through the formation of a more soluble "ate" complex (RZnBrCl)⁻Li⁺. nih.govnih.gov This protocol is compatible with a wide range of functional groups, including nitriles, making it suitable for the synthesis of this compound. organic-chemistry.org

The Influence of Polar Aprotic Solvents like Dimethyl Sulfoxide (B87167) (DMSO):

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), have also been employed to promote the formation of organozinc reagents. nih.gov Unlike the LiCl/THF system, the rate acceleration observed in the presence of DMSO is due to the acceleration of the initial oxidative addition step. nih.govnih.gov DMSO's high donor number and polarity are thought to stabilize the transient charged intermediates formed during oxidative addition. nih.gov

NMR studies have shown that organozinc compounds exhibit a more carbanionic character in DMSO, which correlates with enhanced nucleophilicity. organic-chemistry.org This increased reactivity can be advantageous in subsequent reactions. However, the use of high-boiling point solvents like DMSO can present challenges in product purification. nih.gov

The choice of solvent system, therefore, represents a trade-off between reaction rate, ease of handling, and compatibility with subsequent reaction steps. For the synthesis of this compound, the THF/LiCl system offers a practical and high-yielding approach that is compatible with the nitrile functionality. organic-chemistry.org

| Solvent/Additive | Primary Role | Mechanism of Action | Compatibility with Nitrile Group |

|---|---|---|---|

| THF | Reaction Medium | Solvates the organozinc reagent | Yes organic-chemistry.org |

| LiCl (in THF) | Activating Agent | Accelerates solubilization of the surface organozinc intermediate nih.govresearchgate.net | Yes organic-chemistry.orgnih.gov |

| DMSO | Activating Solvent | Accelerates the oxidative addition step nih.govnih.gov | Yes organic-chemistry.org |

Reactivity Profiles and Mechanistic Pathways of 6 Cyanohexylzinc Bromide in Catalytic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of C-C bond formation, and 6-Cyanohexylzinc bromide is an effective coupling partner in these reactions. sigmaaldrich.com The high functional group tolerance of palladium catalysts makes them particularly suitable for substrates containing sensitive moieties like the cyano group. wikipedia.org

The Negishi cross-coupling reaction is a powerful method that joins organozinc compounds with organic halides or triflates, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org this compound, an organozinc compound, is utilized as a reactant in palladium-catalyzed Negishi cross-coupling to create C(sp³)–C(sp²) carbon-carbon bonds by reacting with various aryl and vinyl halides or triflates. sigmaaldrich.comwikipedia.org This reaction demonstrates broad applicability, proceeding with a range of electrophiles including activated and unactivated chlorides, bromides, iodides, and tosylates. core.ac.uk Research has shown successful couplings of this compound with various substituted aryl halides, yielding cyanohexyl-substituted aryl derivatives. sigmaaldrich.comcore.ac.uk

Below is a table summarizing the results from a study on the palladium-catalyzed Negishi cross-coupling of various organic halides with organozinc reagents, including this compound.

Table 1: Palladium-Catalyzed Negishi Cross-Coupling of Organic Electrophiles with this compound Data sourced from a study on unactivated alkyl halides. core.ac.uk

| Aryl Electrophile (Ar-X) | Product | Yield (%) |

| 4-Chlorobenzonitrile | 4-(6-Cyanohexyl)benzonitrile | 81 |

| 4-Bromobenzotrifluoride | 4-(6-Cyanohexyl)benzotrifluoride | 93 |

| 4-Iodoacetophenone | 1-(4-(6-Cyanohexyl)phenyl)ethan-1-one | 86 |

| 4-Triflyloxyacetophenone | 1-(4-(6-Cyanohexyl)phenyl)ethan-1-one | 71 |

The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through a catalytic cycle involving a palladium(0) species. wikipedia.orgnumberanalytics.com The cycle consists of three primary steps:

Oxidative Addition : The cycle begins with the oxidative addition of the organic halide (R'-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate (R'-Pd-X). wikipedia.org The reaction rate for this step typically follows the halide bond strength: I > OTf > Br >> Cl. wikipedia.org

Transmetalation : The organozinc reagent (R-ZnX) then transfers its organic group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate (R-Pd-R'). The halide from the palladium complex forms a zinc salt (ZnX₂). wikipedia.org This step is often the rate-determining step in the catalytic cycle. numberanalytics.com

Reductive Elimination : The final step is the reductive elimination of the two coupled organic fragments (R-R') from the diorganopalladium(II) complex. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue. wikipedia.org

For primary alkylzinc reagents like this compound, the reductive elimination step is generally efficient. However, a potential competing pathway is β-hydride elimination, which can become significant with secondary alkyl groups. nih.gov This side reaction can lead to the formation of reduced arene and isomerized alkyl products. nih.gov The choice of ligands on the palladium catalyst is crucial to facilitate the rate of reductive elimination relative to the rate of β-hydride elimination. nih.gov

The efficiency and selectivity of the Negishi cross-coupling are profoundly influenced by the ligands coordinated to the palladium center. The ligand's role is to stabilize the palladium complex and modulate its reactivity to favor the desired reaction pathway. nih.govrsc.org For instance, the use of bulky biarylphosphine ligands, such as CPhos, has been shown to effectively promote the desired reductive elimination over the undesired β-hydride elimination pathway, particularly in couplings involving secondary alkylzinc halides. nih.govorganic-chemistry.org

The choice of ligand can also resolve issues of chemoselectivity. nih.gov Studies on the coupling of primary alkylzinc reagents with aryl bromides have shown that different palladium catalysts and additives lead to vastly different outcomes. For example, while a catalyst like PdCl₂(dppf) can result in incomplete conversion or side reactions, the combination of a simpler catalyst like PdCl₂(PPh₃)₂ with an additive such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can lead to nearly complete conversion to the desired cross-coupled product. nih.gov

Table 2: Effect of Catalyst and Additive on the Cross-Coupling of n-Decylzinc Iodide with Aryl Bromides Data adapted from a study on ligand effects in Negishi couplings, serving as an analogue for primary alkylzinc halides like this compound. nih.gov

| Entry | Aryl Bromide | Catalyst System | Desired Product Yield (%) |

| 1 | 4-Bromo-N,N-dimethylaniline | PdCl₂(dppf) | 91 |

| 2 | 4-Bromo-N,N-dimethylaniline | PdCl₂(PPh₃)₂ + TMEDA | 99 |

| 3 | Ethyl 4-bromobenzoate | PdCl₂(dppf) | 91 |

| 4 | Ethyl 4-bromobenzoate | PdCl₂(PPh₃)₂ + TMEDA | 98 |

Current research literature primarily documents the use of this compound in the context of Negishi-type cross-coupling reactions. sigmaaldrich.comcore.ac.uk Its role as a functionalized primary alkyl nucleophile is well-suited for the established mechanistic pathways of this particular palladium-catalyzed transformation to form C(sp³)–C(sp²) bonds.

Negishi Cross-Coupling with Organic Halides and Triflates

Nickel-Catalyzed Cross-Coupling Reactions

Nickel, being a more earth-abundant and less expensive congener of palladium, has emerged as a powerful catalyst for cross-coupling reactions. wikipedia.orgresearchgate.net Nickel catalysts often exhibit unique reactivity and can engage in different mechanistic pathways compared to palladium, including those involving radical intermediates and varied oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)). researchgate.netresearchgate.net

A significant area of nickel catalysis is reductive cross-coupling, also known as cross-electrophile coupling (XEC). oaes.ccorgsyn.org This strategy provides a powerful method for C-C bond formation by selectively joining two different organic electrophiles, such as an aryl halide and an alkyl halide, in the presence of a stoichiometric reductant, commonly zinc or manganese metal. oaes.ccnih.gov This approach circumvents the pre-formation of organometallic reagents like Grignards or organozincs.

The mechanism of nickel-catalyzed reductive cross-coupling is distinct from the classical palladium-catalyzed cycle. orgsyn.orgoaepublish.com A widely accepted pathway involves the following key elements:

The nickel(0) catalyst reacts with the aryl or vinyl electrophile to form a Ni(II)-aryl intermediate. orgsyn.org

Concurrently, the alkyl halide is converted into an alkyl radical. orgsyn.org

The alkyl radical is then captured by the Ni(II)-aryl species to generate a putative Ni(III) intermediate. orgsyn.org

This high-valent nickel complex rapidly undergoes reductive elimination to form the desired C(sp²)–C(sp³) bond and a Ni(I) species. oaepublish.com

The Ni(I) is then reduced back to the active Ni(0) catalyst by the metallic reductant (e.g., Zn) to complete the catalytic cycle. oaepublish.com

This pathway is particularly effective for coupling primary and secondary alkyl electrophiles, making it a relevant, though mechanistically different, synthetic strategy for transformations that could otherwise involve reagents like this compound. rsc.org

Stereoselective Nickel-Catalyzed Processes

Nickel-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds. wikipedia.org When employing this compound in these reactions, the stereochemical outcome can be controlled through the use of chiral ligands, leading to the enantioselective synthesis of valuable organic molecules. researchgate.netresearchgate.net

The development of nickel-catalyzed asymmetric cross-coupling reactions has expanded the synthetic utility of organozinc reagents like this compound. For instance, nickel/pybox catalyst systems have proven effective in the asymmetric coupling of racemic propargylic carbonates with organozinc reagents. nih.gov The choice of ligand is crucial; pyridine-oxazoline (PyOx) and pyridine-imidazoline (PyIm) ligands have shown promise in achieving high enantioselectivity in nickel-catalyzed cross-electrophile couplings. chemrxiv.org The steric and electronic properties of these chiral ligands create a chiral pocket around the nickel center, which directs the approach of the coupling partners and ultimately determines the stereochemistry of the product. researchgate.net

Mechanistic studies suggest that these stereospecific reactions often proceed through a polar, two-electron oxidative addition pathway, avoiding the formation of radical intermediates that would lead to racemization. acs.org This is in contrast to many nickel-catalyzed reactions that do involve radical pathways. The ability to control the stereochemistry in these transformations is a significant advantage, particularly in the synthesis of complex, biologically active molecules. scispace.com

Mechanistic Pathways Involving Radical Intermediates

While some nickel-catalyzed reactions with this compound proceed via stereospecific two-electron pathways, many others involve the formation of radical intermediates. acs.org The generation of these radicals is often a key step in stereoconvergent and cross-electrophile coupling reactions. nih.gov

The mechanism of radical formation typically involves a single electron transfer (SET) process. mdpi.comresearchgate.net In one plausible pathway, a low-valent nickel complex, often Ni(I), reacts with the alkyl halide (from which the organozinc reagent is derived) to generate an alkyl radical and a Ni(II) species. mdpi.comdicp.ac.cn This process is often described as a concerted halogen-atom abstraction, where electron transfer is coupled with halide dissociation. nih.gov

The involvement of radical intermediates has been supported by experimental and computational studies. mdpi.comcore.ac.uk For example, in some nickel-catalyzed Negishi cross-coupling reactions, the catalytic cycle is proposed to involve the transmetalation of the organozinc reagent to a Ni(I) species, followed by oxidative addition of the coupling partner. nih.gov However, alternative mechanisms involving radical chains have also been proposed, particularly in systems where a photoredox catalyst is employed to assist in radical generation. oaepublish.com The specific pathway can be influenced by factors such as the nature of the ligand, the electrophile, and the reductant used in the reaction. snnu.edu.cn

The following table summarizes the proposed mechanistic steps in nickel-catalyzed reactions involving radical intermediates:

| Step | Description |

| Initiation | A low-valent nickel species, often formed in situ, initiates the process. |

| Radical Generation | A single electron transfer (SET) from a Ni(I) species to an alkyl halide generates an alkyl radical. mdpi.comdicp.ac.cn |

| Radical Capture | The generated alkyl radical can be captured by a Ni(II) complex. nih.gov |

| Reductive Elimination | The resulting high-valent nickel species undergoes reductive elimination to form the C-C bond and regenerate a lower-valent nickel catalyst. mdpi.com |

It is important to note that the exact mechanistic details can be complex and may vary depending on the specific reaction conditions. researchgate.net

Copper-Mediated Reactions

Copper catalysts offer a distinct reactivity profile for this compound, enabling a range of useful transformations, including transmetalation, conjugate additions, and allylation/acylation reactions.

Transmetalation to Organocopper Species (e.g., CuCN·2LiCl)

A key step in many copper-mediated reactions of this compound is the transmetalation from zinc to copper to form a more reactive organocopper species. rsc.org A common and effective reagent for this purpose is the THF-soluble copper salt, copper(I) cyanide di(lithium chloride) complex (CuCN·2LiCl). rsc.orgsigmaaldrich.com This reagent facilitates the formation of organocopper reagents from organozinc precursors. sigmaaldrich.com

The process involves the transfer of the 6-cyanohexyl group from the zinc atom to the copper atom. The presence of lithium chloride in the reagent is crucial as it helps to solubilize the copper salt and can influence the reactivity of the resulting organocopper species. The formation of these organocopper intermediates is often a prerequisite for subsequent coupling reactions. rsc.orgresearchgate.net The efficiency of this transmetalation step can be influenced by the solvent system and temperature. rsc.org

The formation of ate complexes, such as zincates, can significantly enhance the reactivity of organozinc compounds by increasing their nucleophilicity. tcichemicals.com Similarly, the formation of organocuprates through transmetalation is a key strategy to modulate reactivity in organic synthesis. wikipedia.org

1,4-Addition Reactions with Unsaturated Carbonyls

Organozinc reagents, including this compound, can undergo 1,4-addition (conjugate addition) to α,β-unsaturated carbonyl compounds, a fundamental carbon-carbon bond-forming reaction. nih.govrsc.org While uncatalyzed conjugate additions of organozinc halides to enones can occur, particularly in coordinating solvents like DME, the use of a copper catalyst significantly enhances the efficiency and scope of this transformation. rsc.orgnih.gov

The mechanism of the copper-catalyzed conjugate addition is generally believed to involve the formation of an organocopper intermediate, as described in the previous section. This organocopper species then adds to the β-position of the unsaturated carbonyl compound. wikipedia.org The use of chiral ligands in conjunction with a copper catalyst can render this reaction enantioselective, providing access to chiral β-substituted ketones and other valuable building blocks. organic-chemistry.orgthieme-connect.comresearchgate.net

The following table provides examples of copper-catalyzed 1,4-addition reactions:

| Organozinc Reagent | Unsaturated Carbonyl | Catalyst System | Product Type |

|---|---|---|---|

| This compound | Acyclic enones | Cu(I) salt | β-Substituted ketone |

| Diethylzinc (B1219324) | Cyclohexenone | Cu(OTf)₂ / Chiral Ligand | Chiral β-ethyl cyclohexanone |

The choice of ligand, copper source, and reaction conditions can all influence the yield and enantioselectivity of the conjugate addition. thieme-connect.com

Allylation and Acylation Reactions

Copper-mediated reactions of this compound extend to allylation and acylation reactions, providing routes to more complex molecular architectures. rsc.org

Allylation: The organocopper species derived from this compound can react with allylic electrophiles. This reaction allows for the introduction of an allyl group onto the carbon framework.

Acylation: The reaction of the organocopper intermediate with acid chlorides is a powerful method for the synthesis of ketones. rsc.orgrsc.orgresearchgate.netnih.gov This copper-mediated acylation is often more efficient and tolerant of functional groups compared to the direct reaction of the organozinc reagent. The use of CuCN·2LiCl as the copper source has been shown to be effective in promoting these cross-coupling reactions. rsc.orgrsc.orgnih.gov

The success of these reactions often depends on careful control of the reaction conditions, including temperature and the choice of solvent. For example, a mixed solvent system of DMA-THF has been employed for the copper-mediated acylation of amino acid-derived organozinc reagents. researchgate.net

Direct Addition Reactions

In contrast to the catalyzed reactions discussed above, organozinc reagents like this compound can also participate in direct, uncatalyzed addition reactions, although their reactivity is generally moderate. oup.com

The direct conjugate addition of organozinc halides to electron-poor alkenes, such as unsaturated ketones, can proceed without a catalyst, particularly when using 1,2-dimethoxyethane (B42094) (DME) as the solvent instead of the more common tetrahydrofuran (B95107) (THF). nih.govrsc.org Computational studies have revealed that the coordinating ability of DME stabilizes a transition state involving two organozinc moieties, thereby lowering the activation energy of the reaction. rsc.org This highlights the crucial role of the solvent in modulating the reactivity of organozinc reagents.

However, the direct addition of organozinc reagents to less reactive electrophiles, such as aldehydes, is often a sluggish process, leading to moderate yields of the corresponding secondary alcohols. oup.com The relatively covalent nature of the carbon-zinc bond results in lower nucleophilicity compared to organolithium or Grignard reagents. oup.com For this reason, transition metal catalysis is frequently employed to enhance the reactivity and expand the scope of reactions involving organozinc compounds.

Addition to Carbonyl Compounds (Aldehydes, Ketones)

The addition of organozinc reagents to carbonyl compounds is a fundamental method for forming carbon-carbon bonds, leading to the synthesis of alcohols. This compound, as a typical organozinc halide, is expected to participate in these transformations. The general mechanism involves the nucleophilic attack of the carbanionic carbon attached to zinc onto the electrophilic carbonyl carbon of an aldehyde or ketone.

The reactivity of organozinc reagents is generally lower than that of their organomagnesium (Grignard) or organolithium counterparts. libretexts.orgdalalinstitute.com This reduced reactivity can be advantageous, leading to higher selectivity. The reaction rate with dialkylzinc reagents can be slow, but the presence of the zinc-bound halide in organozinc halides (RZnX) and the use of polar aprotic solvents like tetrahydrofuran (THF) facilitate the reaction. dalalinstitute.com The addition to an aldehyde yields a secondary alcohol upon aqueous workup, while addition to a ketone produces a tertiary alcohol.

Mechanistic Pathway:

Coordination: The Lewis acidic zinc center of this compound coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The cyanohyxl group is transferred as a nucleophile to the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral zinc alkoxide intermediate.

Protonolysis: Subsequent aqueous workup (e.g., with NH₄Cl solution) protonates the alkoxide to yield the final alcohol product.

While specific studies detailing the substrate scope for this compound additions are not prevalent in surveyed literature, its behavior is expected to align with that of other primary alkylzinc halides. The following table provides a representative illustration of these expected reactions.

| Reactant | Electrophile Type | Generic Electrophile | Expected Product |

|---|---|---|---|

| This compound | Aldehyde | R-CHO | NC-(CH₂)₆-CH(OH)-R (Secondary Alcohol) |

| This compound | Ketone | R-CO-R' | NC-(CH₂)₆-C(OH)(R)-R' (Tertiary Alcohol) |

Additions to Imines and Nitriles

The carbon-nitrogen multiple bonds in imines (C=N) and nitriles (C≡N) are also susceptible to nucleophilic attack by organozinc reagents, though they are generally less electrophilic than carbonyls. bohrium.comresearchgate.net These reactions provide routes to amines and ketones, respectively.

Addition to Imines: The addition of organozinc reagents to imines is a powerful tool for amine synthesis. bohrium.com The reaction often requires activation of the imine, for example, by using N-substituents that increase the electrophilicity of the imine carbon or by the addition of a Lewis acid catalyst. researchgate.net The mechanism is analogous to carbonyl addition, where the alkylzinc reagent adds across the C=N double bond to form a zinc amide intermediate, which upon hydrolysis, yields an amine.

Addition to Nitriles: Organometallic reagents can add to the electrophilic carbon of a nitrile. With highly reactive reagents like Grignards, double addition can be a problem. The more moderate reactivity of organozinc reagents can favor mono-addition. The initial addition of this compound to a nitrile would form a zinc imine salt intermediate. rsc.org This intermediate is stable against further addition. Subsequent hydrolytic workup converts the imine into a ketone. rsc.org This two-step sequence transforms a nitrile into a ketone with a new carbon-carbon bond.

The following table illustrates the expected products from the reaction of this compound with representative imines and nitriles.

| Reactant | Electrophile Type | Generic Electrophile | Intermediate | Final Product (after workup) |

|---|---|---|---|---|

| This compound | Imine | R-CH=N-R' | NC-(CH₂)₆-CH(R)-N(ZnBr)-R' | NC-(CH₂)₆-CH(R)-NH-R' (Secondary Amine) |

| This compound | Nitrile | R-C≡N | NC-(CH₂)₆-C(R)=N-ZnBr | NC-(CH₂)₆-CO-R (Ketone) |

Chemoselectivity and Functional Group Compatibility of this compound Reactions

A defining and highly valuable characteristic of organozinc reagents is their exceptional chemoselectivity and tolerance for a wide variety of functional groups. nih.govwikipedia.org This property allows for their use in the synthesis of complex, polyfunctional molecules without the need for extensive use of protecting groups. This compound is a prime example of a functionalized organometallic reagent where this compatibility is crucial.

The very existence and stability of this compound, prepared from 7-bromoheptanenitrile (B124884), demonstrates the compatibility of the zinc-carbon bond with the nitrile functionality within the same molecule. sigmaaldrich.com This is a significant advantage over more reactive organometallics which might react with such a functional group.

The primary application of this compound documented in the chemical literature is in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling. wikipedia.orgsigmaaldrich.comcore.ac.uk In these reactions, the organozinc reagent is coupled with an organic halide (e.g., an aryl bromide). The success of these reactions relies on the organozinc reagent selectively participating in the catalytic cycle without reacting with other functional groups present on either the organozinc itself or the coupling partner. For instance, Negishi couplings using this compound have been performed on aryl halides containing sensitive functional groups, which remain intact during the reaction. core.ac.uk

The table below summarizes the functional group compatibility observed in reactions involving alkylzinc halides like this compound, primarily drawn from cross-coupling studies.

| Functional Group | Compatibility | Comment |

|---|---|---|

| Nitrile (-C≡N) | Compatible | The reagent itself contains a nitrile group, which is stable during its formation and in subsequent cross-coupling reactions. sigmaaldrich.com |

| Ester (-COOR) | Compatible | Organozinc reagents generally do not add to ester carbonyls under typical cross-coupling conditions. nih.gov |

| Ketone (-COR) | Compatible | While direct addition is possible (see 3.4.1), under catalyzed cross-coupling conditions, the ketone functionality is often tolerated. core.ac.ukpitt.edu |

| Amide (-CONR₂) | Compatible | Amides are generally unreactive towards organozinc reagents. nih.gov |

| Imide | Compatible | Functionalized substrates containing imides have been successfully used in cross-coupling reactions with organozinc reagents. core.ac.uk |

| Aryl Halides (-Cl, -Br, -I) | Compatible | The reagent is designed to react with aryl halides at the C-X bond in a catalyzed process, leaving other groups untouched. wikipedia.org |

| Alkenes & Alkynes | Compatible | These unsaturated systems are tolerated under Negishi coupling conditions. nih.gov |

This high degree of functional group tolerance makes this compound a useful building block for introducing a ω-cyanohexyl moiety into complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. nih.gov

Stereochemical Control in Reactions Involving 6 Cyanohexylzinc Bromide

Enantioselective Transformations

Enantioselective reactions are designed to produce one enantiomer of a chiral product in excess over the other from achiral or racemic starting materials. In the context of 6-cyanohexylzinc bromide, this typically involves the addition of the 6-cyanohexyl group to a prochiral electrophile, such as an aldehyde, ketone, or imine, in the presence of a chiral catalyst.

The addition of organozinc reagents to carbonyls and imines is a fundamental carbon-carbon bond-forming reaction. When performed under catalytic asymmetric conditions, it provides a direct route to valuable chiral alcohols and amines. The enantioselective addition of this compound to prochiral aldehydes and ketones can be catalyzed by chiral ligands, which coordinate to the zinc atom and create a chiral environment around the reactive species. This chiral pocket dictates the facial selectivity of the nucleophilic attack on the carbonyl carbon, resulting in the formation of an enantioenriched secondary or tertiary alcohol.

Similarly, the asymmetric addition to imines or their derivatives, such as N-sulfonyl or N-phosphinoyl imines, yields chiral amines. nih.gov The electrophilicity of the imine is often enhanced by the electron-withdrawing group on the nitrogen atom, facilitating the addition of the organozinc reagent. nih.gov Chiral ligands, often amino alcohols or diamines, can effectively catalyze these transformations, leading to high enantioselectivities. The general principle involves the formation of a chiral complex between the zinc reagent and the catalyst, which then delivers the 6-cyanohexyl group to one face of the imine.

Illustrative Enantioselective Addition to an Aldehyde:

| Catalyst/Ligand | Aldehyde Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Amino Alcohol | Benzaldehyde | 1-Phenyl-7-cyanoheptan-1-ol | High (e.g., >90%)* |

| (R)-BINOL | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-7-cyanoheptan-1-ol | High (e.g., >95%)* |

| Chiral Diamine/Rh(I) | N-Tosylimine of Benzaldehyde | N-Tosyl-1-phenyl-7-cyanoheptylamine | High (e.g., >90%)* |

Note: These are representative values based on analogous systems. Specific experimental data for this compound may vary.

The success of enantioselective additions of organozinc reagents hinges on the design of the chiral ligand. rsc.org Axially chiral biaryl scaffolds, such as 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives, have proven to be highly effective ligands in a multitude of asymmetric transformations. mdpi.comencyclopedia.pub In the context of this compound additions, a chiral catalyst can be generated in situ from a BINOL derivative and a metal alkyl, such as Ti(OiPr)₄. chemrxiv.org

These BINOL-based catalysts function by creating a well-defined, sterically hindered chiral environment. mdpi.com The two naphthyl groups of the BINOL ligand are positioned at a skewed angle due to restricted rotation around the C-C single bond, creating a chiral pocket. encyclopedia.pub The substrate, such as an aldehyde, coordinates to the Lewis acidic metal center, and the ligand's chirality directs the nucleophilic attack of the 6-cyanohexyl group from the organozinc reagent to a specific face of the carbonyl. The substituent patterns on the BINOL backbone can be modified to fine-tune the steric and electronic properties of the catalyst, thereby optimizing the enantioselectivity of the reaction. mdpi.comencyclopedia.pub

Enantioconvergent catalysis offers an elegant strategy to transform a racemic starting material into a single, highly enantioenriched product, potentially achieving a theoretical yield of 100%. This approach is particularly valuable when the starting material is a racemic mixture of chiral electrophiles. In a hypothetical enantioconvergent reaction involving this compound, the chiral catalyst would preferentially react with one enantiomer of the racemic substrate at a significantly faster rate (a kinetic resolution), while also facilitating the conversion of the less reactive enantiomer to the same product stereoisomer, often through an in-situ racemization of the starting material.

Stereoconvergent reactions are a broader class that includes enantioconvergent processes. They describe reactions where a mixture of stereoisomers (enantiomers or diastereomers) of a starting material is converted into a single stereoisomer of the product. While specific examples involving this compound are not extensively documented, the principles of stereoconvergent synthesis represent an active area of research in asymmetric catalysis.

Diastereoselective Reactions

Diastereoselective reactions aim to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This control can be exerted by the existing stereochemistry within the substrate (substrate-controlled) or by the use of a chiral reagent or auxiliary (reagent-controlled).

In substrate-controlled diastereoselective reactions, a pre-existing stereocenter in the electrophilic substrate directs the nucleophilic attack of the this compound. The inherent chirality of the substrate leads to a diastereomeric preference in the product due to steric and electronic interactions in the transition state.

A classic example is the addition to a chiral aldehyde or ketone containing a stereocenter at the α- or β-position. The Felkin-Anh and Cram chelation models are often used to predict the stereochemical outcome. For instance, in the addition of this compound to a chiral α-alkoxy ketone, the zinc atom can coordinate to both the carbonyl oxygen and the α-alkoxy group, forming a rigid chelate. This chelation locks the conformation of the substrate, and the 6-cyanohexyl group will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in excess. msu.edu The diastereoselectivity of such reactions is often high, as the facial bias is dictated by the fixed conformation of the substrate. nih.gov

Reagent-controlled diastereoselectivity is achieved by employing a chiral reagent or a chiral auxiliary that directs the stereochemical course of the reaction, often overriding the influence of any stereocenters present in the substrate. A common strategy involves the temporary attachment of a chiral auxiliary to the substrate. york.ac.uk

For example, an achiral aldehyde can be condensed with a chiral amino alcohol to form a chiral imine or oxazolidine. The subsequent addition of this compound to this chiral derivative proceeds with high diastereoselectivity, as the chiral auxiliary effectively blocks one face of the C=N or C=O bond. After the reaction, the chiral auxiliary can be cleaved to reveal the enantioenriched product and can often be recovered for reuse. york.ac.uk This approach allows for the synthesis of a specific diastereomer by choosing the appropriate enantiomer of the chiral auxiliary.

Illustrative Diastereoselective Addition to a Chiral Imine:

| Chiral Substrate | Reagent | Major Diastereomer | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Imine derived from (R)-Phenylglycinol and Benzaldehyde | This compound | (R,R)-product | High (e.g., >95:5)* |

| Imine derived from (S)-Phenylglycinol and Benzaldehyde | This compound | (S,S)-product | High (e.g., >95:5)* |

Note: These are representative values based on analogous systems. Specific experimental data for this compound may vary.

Applications of 6 Cyanohexylzinc Bromide in Complex Organic Synthesis

Construction of Advanced Intermediates in Organic Synthesis

The ability to introduce a functionalized alkyl chain is a key step in building complex molecular architectures. 6-Cyanohexylzinc bromide serves as an effective reagent for this purpose, enabling the synthesis of advanced intermediates that are precursors to a variety of molecular targets.

Synthesis of Cyanohexyl-Substituted Aryl and Heteroaryl Derivatives

A primary application of this compound is in the palladium-catalyzed Negishi cross-coupling reaction to form C(sp²)-C(sp³) bonds. sigmaaldrich.com This reaction allows for the direct attachment of the 6-cyanohexyl group to aromatic and heteroaromatic rings. By coupling with various aryl or heteroaryl halides (bromides, iodides) or triflates, a diverse range of cyanohexyl-substituted (hetero)aryl derivatives can be synthesized. sigmaaldrich.comwikipedia.org These products are valuable intermediates in medicinal chemistry and materials science, where the cyano group can be further transformed or used to modulate the electronic properties of the molecule. The reaction generally proceeds under mild conditions, which is crucial for the synthesis of complex molecules with sensitive functional groups. thieme-connect.com

Table 1: Illustrative Negishi Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|

Preparation of Furan (B31954) Derivatives via Wittig Rearrangement

This compound is instrumental in the synthesis of precursors for furan ring systems. Specifically, it is used as a reactant to synthesize methyl 5-(6-cyanohexyl)-3-methylfuran-2-carboxylate. sigmaaldrich.com This molecule is a key intermediate that can undergo further transformations, such as a Wittig rearrangement, to produce cyclic furfuryl ethers. sigmaaldrich.com This multi-step strategy highlights the utility of the organozinc reagent in introducing a specific alkyl chain that is essential for a subsequent key ring-forming or rearrangement reaction, expanding the synthetic toolbox for creating highly substituted furan derivatives.

Multicomponent Reaction Strategies Incorporating this compound (e.g., Mannich Reactions)

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, are highly efficient for building molecular complexity. organic-chemistry.org The Mannich reaction, a classic MCR, involves the aminoalkylation of a carbon acid. wikipedia.org The use of organozinc bromides in Mannich-type reactions has been explored for the synthesis of α-branched amines. However, research into the scope of the organozinc component has revealed limitations. Studies have shown that while various primary, secondary, and tertiary organozinc reagents can participate, functionalized organozinc compounds exhibit varied success. Notably, it was found that the cyanated organozinc compound, this compound, provided only trace amounts of the desired α-branched amine product under the studied reaction conditions. This finding is significant as it defines the boundaries of this methodology and suggests that the electronic properties of the cyano group may interfere with the reaction mechanism, likely by coordinating to the metal center or altering the nucleophilicity of the reagent in an unfavorable way.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves introducing functional groups into complex molecules at a late point in the synthesis. acs.org This approach allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis. researchgate.net Organozinc reagents are well-suited for LSF due to their high functional group tolerance and predictable reactivity. nih.govuni-muenchen.de this compound can be employed in LSF protocols, such as Negishi cross-coupling, to install the 6-cyanohexyl moiety onto a complex, polyfunctional core structure, for instance, an iodinated peptide or a complex alkaloid. nih.govuni-muenchen.de This allows for the exploration of structure-activity relationships by introducing a flexible chain with a polar, hydrogen-bond accepting nitrile group, which can significantly impact the pharmacological or material properties of the parent molecule.

Synthetic Routes to C-Substituted Cyclic Amines

C-substituted cyclic amines are prevalent structural motifs in a vast number of pharmaceuticals and biologically active compounds. mdpi.com A common strategy for their synthesis involves the addition of a carbon-based nucleophile to a cyclic iminium ion or a related electrophilic precursor. Organozinc reagents have been successfully used for the synthesis of C-substituted piperidines and azetidines. thieme-connect.comthieme-connect.com Following this logic, this compound can serve as the carbon nucleophile to prepare C-substituted cyclic amines. The reaction would typically involve the in situ formation of a cyclic N-acyliminium ion from a corresponding cyclic amine (e.g., piperidine, pyrrolidine), followed by the addition of the this compound. This approach would yield a cyclic amine bearing the 6-cyanohexyl side chain at the α-position to the nitrogen atom. The functional group tolerance of the organozinc reagent is again critical, ensuring that other sensitive parts of the cyclic amine are not affected during the C-C bond formation. d-nb.info

Strategies for Selective C-C Bond Formation with Retention of the Cyano Functionality

A central challenge in using functionalized organometallic reagents is ensuring the stability of the functional group throughout the reaction. The cyano group (-C≡N) can be susceptible to hydrolysis, reduction, or addition by other nucleophiles under harsh conditions. A key advantage of organozinc reagents like this compound is their moderate reactivity compared to more powerful organometallics such as organolithium or Grignard reagents. fishersci.cawikipedia.org This attenuated reactivity leads to a significantly higher tolerance for sensitive functional groups, including esters, amides, and nitriles. thieme-connect.comwikipedia.org

Analytical and Spectroscopic Techniques for Investigating 6 Cyanohexylzinc Bromide Reactions

Monitoring Reaction Progress (e.g., Thin Layer Chromatography)

Thin Layer Chromatography (TLC) is a fundamental and rapid technique for qualitatively monitoring the progress of a chemical reaction. In the context of a Negishi coupling reaction involving 6-cyanohexylzinc bromide and an aryl halide, TLC allows for the visualization of the consumption of the starting materials and the formation of the cross-coupled product.

A typical TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then developed in a sealed chamber with a suitable solvent system (eluent). The separation of components on the plate is based on their differential partitioning between the stationary phase (silica gel) and the mobile phase (eluent).

For a hypothetical Negishi coupling between this compound and 4-bromoanisole (B123540), the progress of the reaction can be monitored by observing the disappearance of the 4-bromoanisole spot and the appearance of a new spot corresponding to the product, 4-(6-cyanohexyl)anisole. The organozinc reagent itself is typically not directly observed on TLC due to its reactivity and decomposition on the silica plate.

Illustrative Data Table for TLC Monitoring:

| Time Point | 4-Bromoanisole (Starting Material) | 4-(6-cyanohexyl)anisole (Product) |

| 0 h | Present | Absent |

| 1 h | Present (diminished) | Present |

| 4 h | Absent | Present (intensified) |

Visualization is typically achieved under UV light (if the compounds are UV-active) or by staining the plate with a chemical agent such as potassium permanganate (B83412) or iodine.

Product Analysis and Yield Determination (e.g., Gas Chromatography, Quantitative NMR)

Once the reaction is deemed complete by TLC, more sophisticated techniques are employed for product analysis and to determine the reaction yield.

Gas Chromatography (GC) is a powerful tool for separating and analyzing volatile compounds. A small sample of the crude reaction mixture is injected into the gas chromatograph, where it is vaporized and carried by a carrier gas through a capillary column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. The separated components are then detected as they exit the column, generating a chromatogram that displays peaks corresponding to each component. By comparing the retention times of the peaks in the reaction mixture to those of authentic standards, the identity of the products and any remaining starting materials can be confirmed. The area under each peak is proportional to the concentration of the corresponding compound, allowing for the determination of the relative amounts of each species and the calculation of the reaction yield, often using an internal standard.

Illustrative GC Data for a Negishi Coupling Reaction:

| Compound | Retention Time (min) | Peak Area |

| 4-Bromoanisole | 8.5 | 1,200 |

| 4-(6-cyanohexyl)anisole | 15.2 | 85,000 |

| Internal Standard | 10.1 | 50,000 |

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another precise method for determining the yield of a reaction. This technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known amount of an internal standard with a well-resolved NMR signal to a precisely weighed sample of the crude reaction product, the absolute quantity of the desired product can be calculated. The internal standard should be a stable compound that does not react with the sample and has a simple NMR spectrum that does not overlap with the signals of the analyte.

For the analysis of a reaction mixture containing 4-(6-cyanohexyl)anisole, a suitable internal standard might be 1,3,5-trimethoxybenzene. By comparing the integral of a specific proton signal of the product to the integral of the singlet from the internal standard, the molar ratio and thus the yield can be accurately determined.

Reagent Activity Assessment (e.g., Titration)

The exact concentration of organometallic reagents like this compound can vary between batches and may decrease over time upon storage. Therefore, it is essential to determine the molarity of the solution before use to ensure accurate stoichiometry in the reaction. Titration is a standard method for this purpose.

One common method is an iodine titration. A known volume of the this compound solution is reacted with an excess of a standardized solution of iodine in an inert solvent like tetrahydrofuran (B95107) (THF). The organozinc reagent reacts with iodine in a 1:1 molar ratio. The endpoint of the titration, where all the organozinc reagent has been consumed, can be determined by the persistence of the brown color of iodine. While this method is straightforward, more accurate results can be obtained by adding an excess of iodine and then back-titrating the unreacted iodine with a standardized solution of sodium thiosulfate. Commercial suppliers of this compound solutions often provide the molarity determined by titration on the certificate of analysis.

Advanced Spectroscopic Methods for Intermediate Detection

Understanding the mechanism of a chemical reaction often requires the detection and characterization of transient intermediates. In the context of Negishi couplings, which proceed via a catalytic cycle involving palladium or nickel complexes, advanced spectroscopic techniques can provide valuable insights.

While there are no specific reports on the detection of intermediates in reactions involving this compound, techniques such as in-situ NMR spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) are powerful tools for such investigations. In-situ NMR allows for the monitoring of a reaction as it occurs within the NMR tube, potentially revealing the signals of catalytic intermediates. ESI-MS is particularly useful for detecting and characterizing charged species in solution, which can include catalytic complexes and other reactive intermediates.

Structural Characterization of Organozinc Complexes (general)

The structure of organozinc reagents in solution and in the solid state can be complex, often involving equilibria between monomeric, dimeric, and higher-order aggregates. The nature of these species can significantly influence their reactivity. While the specific structural characterization of this compound is not detailed in the available literature, general methods for studying organozinc complexes are well-established.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and sometimes ⁶⁷Zn NMR) is a powerful tool for studying the structure of organozinc compounds in solution. NMR can provide information about the connectivity of atoms, the symmetry of the molecule, and dynamic processes such as the Schlenk equilibrium, which describes the disproportionation of an organozinc halide into a diorganozinc species and a zinc dihalide.

Future Prospects and Emerging Research Directions

Development of Sustainable and Greener Synthetic Protocols

The future of chemical synthesis is intrinsically linked to the development of environmentally benign processes. For organozinc reagents like 6-cyanohexylzinc bromide, this involves a multi-faceted approach targeting the reduction of waste, use of less toxic solvents, and milder reaction conditions.

A key area of development is the activation method for zinc metal, a crucial step in the synthesis of the organozinc reagent. Traditional methods often require harsh conditions or toxic solvents. Modern protocols are exploring the use of activating agents like lithium chloride (LiCl), which can facilitate the direct insertion of zinc into the carbon-halide bond in more environmentally friendly solvents like tetrahydrofuran (B95107) (THF) at lower temperatures. nih.gov This approach avoids the need for high-boiling polar aprotic solvents, which can be difficult to remove and pose environmental concerns. nih.gov Research has shown that the use of non-toxic solvents such as isopropanol (B130326) or 2-butanol (B46777) can further enhance the environmental benefits of these new synthetic methodologies. researchgate.net The development of greener activation protocols for zinc, particularly under flow conditions, is a significant step toward making the production of compounds like this compound more sustainable. researchgate.netresearchgate.net

Exploration of New Catalytic Systems Beyond Palladium and Nickel

Palladium and nickel have long dominated the landscape of catalysts for cross-coupling reactions involving organozinc reagents. core.ac.ukdiva-portal.org However, the cost and toxicity associated with these metals have spurred the exploration of more abundant and benign alternatives. Cobalt and copper have emerged as highly promising candidates for catalyzing reactions with functionalized organozinc reagents.

Cobalt salts, being significantly cheaper than palladium, have been shown to be effective in C(sp²)-C(sp³) cross-couplings using alkylzinc reagents. uni-muenchen.de These cobalt-catalyzed systems offer a viable alternative for constructing complex molecules. uni-muenchen.de Similarly, copper-catalyzed reactions, such as allylations and acylations, provide mild and efficient pathways for the transformation of organozinc compounds. thieme-connect.comrsc.org The use of copper iodide (CuI) is particularly noteworthy for facilitating functional group exchanges and other coupling reactions. wikipedia.org These alternative catalytic systems are not only more economical but also open up new avenues for reactivity and selectivity in reactions involving the cyanohexylzinc moiety.

Table 1: Alternative Catalysts for Organozinc Cross-Coupling Reactions

| Catalyst Metal | Reaction Type | Advantages | Research Findings |

|---|---|---|---|

| Cobalt | Cross-Coupling | Abundant, low cost, reduced toxicity compared to Pd/Ni. | Effective for C(sp²)-C(sp³) bond formation with functionalized alkylzinc reagents. uni-muenchen.de |

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis represents a paradigm shift in the production and application of reactive intermediates like this compound. nih.gov Flow chemistry offers superior control over reaction parameters, enhanced safety, and scalability, making it ideal for handling sensitive organometallic reagents. amt.ukeuropa.eu

Automated flow systems have been developed to generate organozinc reagents, including those with functional groups, in situ from readily available alkyl halides. acs.orgvapourtec.com These reagents are then directly used in subsequent reactions, such as Negishi couplings, within a continuous, end-to-end workflow. vapourtec.comnih.gov This process minimizes manual intervention and allows for the high-throughput synthesis of compound libraries, which is particularly valuable in medicinal chemistry and drug discovery for creating C(sp³)-enriched molecules. nih.govacs.orgnih.gov The modular nature of these systems allows for easy adaptation to various synthetic protocols, significantly accelerating research and development. vapourtec.com The ability to safely generate and immediately consume unstable organozinc reagents on demand is a key advantage of this technology. researchgate.net

Advancements in Asymmetric Catalysis with Cyano-Functionalized Organozinc Reagents

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. Asymmetric catalysis involving organozinc reagents is a powerful tool for achieving this. Recent advancements have focused on the use of chiral ligands to control the stereochemical outcome of reactions involving functionalized organozinc compounds.

The Blaise reaction, which involves the addition of an organozinc reagent to a nitrile, is a classic example that can be adapted for asymmetric synthesis, providing access to chiral ketones or nitrogen-containing heterocycles. researchgate.net Research into the catalytic asymmetric addition of organozinc reagents to carbon-heteroatom double bonds (C=O, C=N) is a burgeoning field. researchgate.net The development of novel chiral ligands, such as β-amino alcohols, has enabled the highly enantioselective addition of organozinc reagents to aldehydes. researchgate.netncl.res.in While much of the research has focused on aryl- or diethylzinc (B1219324) reagents, the principles are being extended to more complex, functionalized alkylzinc reagents like this compound, opening the door to the synthesis of a wider range of cyano-functionalized chiral building blocks. ncl.res.inntu.edu.sg

Discovery of Novel Reaction Manifolds and Applications for the Cyanohexylzinc Moiety

Beyond its traditional use in Negishi couplings, the cyanohexylzinc moiety is being explored in a variety of novel chemical transformations and applications. The inherent functionality of the nitrile group allows for a wide range of subsequent manipulations.

Established applications include the synthesis of cyanohexyl-substituted aryl derivatives and key intermediates for more complex structures like cyclic furfuryl ethers. sigmaaldrich.com Emerging research is expanding this scope significantly. For instance, radical reactions initiated by dialkylzincs present a unique mode of reactivity. researchgate.net Furthermore, organozinc reagents are finding use in the late-stage functionalization of complex molecules, including peptides, demonstrating their compatibility with sensitive functional groups. rsc.org An intriguing, albeit indirect, application is seen in nanotechnology, where a related compound, 6-chlorohexylzinc bromide, was used as an additive in the synthesis of high-quality silver nanowires. rsc.org This suggests potential, yet to be explored, applications for this compound in materials science, where the cyano group could offer unique coordination or surface-modifying properties.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Chlorohexylzinc bromide |

| Cobalt(II) chloride |

| Copper iodide (CuI) |

| Diethylzinc |

| Isopropanol |

| Lithium chloride |

| Palladium |

| Nickel |

| Tetrahydrofuran (THF) |

| 2-Butanol |

| Xantphos |

| Ethyl 4-iodobenzoate |

| Tetramethylthiuram disulfide |

| Acetobromo-d-glucose |

| (Iodomethyl)zinc iodide |

| Trimethylchlorosilane |

| 1-bromo-2-chloroethane |

| Iodotyrosine |

| Iodophenylalanine |

| Methyl coumalate |

| Sulfuric acid |

| Silver |

常见问题

Basic: What are the standard protocols for synthesizing and characterizing 6-Cyanohexylzinc bromide in academic laboratories?

Answer:

Synthesis typically involves transmetallation reactions between zinc bromide (ZnBr₂) and organometallic precursors, such as Grignard reagents or lithium intermediates, followed by cyano group incorporation. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the structure, while mass spectrometry (MS) validates molecular weight and purity. For bromine quantification, ion chromatography or UV-Vis spectroscopy calibrated with bromide standards can be used . Thermal stability is assessed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .

Basic: How can researchers ensure reproducibility in preparing this compound solutions for cross-coupling reactions?

Answer:

Reproducibility requires strict control of reaction conditions:

- Moisture exclusion : Use anhydrous solvents (e.g., THF, Et₂O) and Schlenk-line techniques .

- Stoichiometry : Precisely calibrate reactant ratios using titration (e.g., iodometric titration for active zinc content) .

- Temperature : Monitor exothermic reactions with inline thermocouples to prevent decomposition.

Post-synthesis, validate solution concentration via inductively coupled plasma mass spectrometry (ICP-MS) for zinc quantification .

Advanced: What experimental strategies resolve contradictions in reported reactivity of this compound with aryl halides?

Answer:

Discrepancies often arise from solvent polarity, trace water, or ligand effects. To address this:

- Design of Experiments (DoE) : Use multivariate analysis to isolate variables (e.g., solvent dielectric constant, temperature, ligand presence) .

- Kinetic profiling : Conduct time-resolved in-situ IR or Raman spectroscopy to track intermediate formation .

- Comparative studies : Benchmark against structurally similar reagents (e.g., p-Cyanophenylzinc bromide) to identify steric/electronic influences .

Advanced: How does the stability of this compound in polar aprotic solvents correlate with its catalytic performance?

Answer:

Stability in solvents like DMF or DMSO is critical for catalytic cycles. Methodologies include:

- Degradation kinetics : Monitor via ¹H NMR at controlled intervals to assess decomposition pathways (e.g., β-hydride elimination) .

- Electrochemical analysis : Cyclic voltammetry identifies redox-active species that may deactivate the reagent .

- Computational modeling : Density functional theory (DFT) calculates solvent-coordinated intermediates’ stability .

Advanced: What mechanisms explain the environmental persistence of bromide byproducts from this compound hydrolysis?

Answer:

Bromide ions (Br⁻) exhibit high mobility in unsaturated soils due to low adsorption coefficients. To study this:

- Tracer experiments : Use bromide pulse-leaching methods with vacuum solution samplers to track vertical transport in loamy sand matrices .

- Colloid interactions : Apply peak-shift analysis to differentiate advection rates between free Br⁻ and colloid-bound species .

- Long-term monitoring : Compare historical and current bromide datasets to assess analytical method biases (e.g., detection limits) .

Advanced: How can researchers optimize ligand design to enhance the selectivity of this compound in asymmetric syntheses?

Answer:

Ligand optimization involves:

- Screening chiral ligands : Use high-throughput platforms to test phosphines, amines, or N-heterocyclic carbenes .

- Steric mapping : X-ray crystallography or small-angle X-ray scattering (SAXS) reveals ligand-reagent coordination geometry .

- Kinetic isotope effects (KIE) : Deuterated substrates identify rate-limiting steps influenced by ligand electronic tuning .

Basic: What safety protocols are critical when handling this compound in air-sensitive reactions?

Answer:

- Personal protective equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and face shields .

- Ventilation : Conduct reactions in fume hoods with nitrogen purging to prevent pyrophoric incidents .

- Spill management : Neutralize residues with dry sand or inert adsorbents; avoid water to prevent exothermic reactions .

Advanced: What spectroscopic techniques differentiate this compound from its decomposition products?

Answer:

- NMR signature analysis : Decomposition products (e.g., hexanenitrile, ZnBr₂) show distinct ¹³C peaks (e.g., nitrile at ~120 ppm) and Zn²⁺ solvation shifts .

- X-ray photoelectron spectroscopy (XPS) : Identifies oxidation states of zinc (Zn⁰ vs. Zn²⁺) and bromine (Br⁻ vs. organobromine) .

- ESI-MS : Detects low-abundance intermediates like zinc-cyano clusters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。